2-[(3-chlorobenzyl)sulfanyl]-N'-[(E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene]acetohydrazide
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Overview
Description
2-[(3-chlorobenzyl)sulfanyl]-N’-[(E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a combination of aromatic rings, sulfanyl groups, and hydrazide functionalities, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-chlorobenzyl)sulfanyl]-N’-[(E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene]acetohydrazide typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the hydrazide: This step involves the reaction of an appropriate acyl chloride with hydrazine to form the hydrazide intermediate.
Introduction of the sulfanyl group: The hydrazide intermediate is then reacted with 3-chlorobenzyl chloride in the presence of a base to introduce the sulfanyl group.
Condensation reaction: Finally, the compound is formed by condensing the sulfanyl hydrazide with 4-[(4-methylbenzyl)oxy]benzaldehyde under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(3-chlorobenzyl)sulfanyl]-N’-[(E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
2-[(3-chlorobenzyl)sulfanyl]-N’-[(E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3-chlorobenzyl)sulfanyl]-N’-[(E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-chlorobenzyl)sulfanyl]-N’-[(E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene]acetohydrazide
- 2-[(3-methylbenzyl)sulfanyl]-N’-[(E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene]acetohydrazide
Uniqueness
The uniqueness of 2-[(3-chlorobenzyl)sulfanyl]-N’-[(E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene]acetohydrazide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H23ClN2O2S |
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Molecular Weight |
439.0 g/mol |
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C24H23ClN2O2S/c1-18-5-7-20(8-6-18)15-29-23-11-9-19(10-12-23)14-26-27-24(28)17-30-16-21-3-2-4-22(25)13-21/h2-14H,15-17H2,1H3,(H,27,28)/b26-14+ |
InChI Key |
NGPCNFHDDPGHGO-VULFUBBASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)CSCC3=CC(=CC=C3)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)CSCC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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